molecular formula C11H12F4N2O2 B457264 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide CAS No. 438473-25-7

4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide

Cat. No.: B457264
CAS No.: 438473-25-7
M. Wt: 280.22g/mol
InChI Key: SLKWGDWQILHAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide typically involves the reaction of 4-formylbenzoic acid with 2,2,3,3-tetrafluoropropanol in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-7-1-3-8(4-2-7)9(18)17-16/h1-4,10H,5-6,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKWGDWQILHAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(C(F)F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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